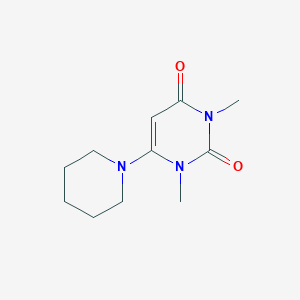

1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione

Description

Properties

IUPAC Name |

1,3-dimethyl-6-piperidin-1-ylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-12-9(14-6-4-3-5-7-14)8-10(15)13(2)11(12)16/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVJTQDLDXFVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with a β-diketone under acidic or basic conditions. This reaction forms the 2,4-dioxo-pyrimidine structure.

Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. The pyrimidinedione core is reacted with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the 6-piperidino derivative.

Methylation: The final step involves the methylation of the pyrimidinedione at positions 1 and 3. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the methyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced compounds.

Scientific Research Applications

Medicinal Chemistry

1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione is studied for its potential pharmacological properties. It serves as a scaffold in drug design and development due to its ability to interact with various biological targets. Its derivatives have shown promise in treating diseases such as cancer and infections .

Organic Synthesis

The compound acts as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biological Studies

Research has focused on understanding the interactions of this compound with biological targets. Studies indicate its potential mechanisms of action involve binding to specific enzymes or receptors, modulating their activity, which may lead to therapeutic effects .

Industrial Applications

In addition to its research applications, this compound is utilized in developing specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Pharmacological Research

A study investigated the compound's effects on cancer cell lines. The results indicated that derivatives of this compound exhibited significant cytotoxicity against specific cancer types. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Synthetic Applications

In another case study focusing on organic synthesis, researchers successfully used this compound as an intermediate in synthesizing novel anti-inflammatory agents. The resulting compounds demonstrated enhanced efficacy compared to existing treatments.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the pyrimidinedione core play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the piperidine ring, which may result in different chemical and biological properties.

6-piperidino-2,4(1H,3H)-pyrimidinedione: Lacks the methyl groups at positions 1 and 3, which can affect its reactivity and interactions.

Uniqueness

1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the piperidine ring and the methyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Biological Activity

1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione (CAS No. 74151-86-3) is a heterocyclic organic compound belonging to the pyrimidinedione class. Its structure features a piperidine ring and two methyl groups, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Synthesis

The synthesis of this compound involves several steps:

- Formation of Pyrimidinedione Core : Condensation of urea with a β-diketone under acidic or basic conditions forms the pyrimidinedione structure.

- Introduction of Piperidine Ring : A nucleophilic substitution reaction with piperidine introduces the piperidine ring.

- Methylation : Methylation at positions 1 and 3 is achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, studies have shown that pyrimidine derivatives can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli at concentrations as low as 200 μg/mL . The compound's structure likely contributes to its ability to penetrate bacterial cell walls and disrupt metabolic processes.

Anticancer Activity

Pyrimidine derivatives are also recognized for their anticancer properties. One study highlighted that a structurally similar compound demonstrated potent anticancer activity across multiple cell lines (e.g., MCF-7 and A549), with IC50 values significantly lower than standard chemotherapeutics . The presence of electron-rich groups in related compounds has been associated with enhanced efficacy against cancer cells.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The piperidine ring and the pyrimidinedione core facilitate binding to these targets, modulating their activity and influencing cellular pathways .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various pyrimidine derivatives reported that compounds with structural similarities to this compound exhibited significant antibacterial activity. The study utilized standard antibiotics as controls and demonstrated that increasing concentrations of these derivatives correlated with enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Evaluation of Anticancer Properties

In another investigation focused on anticancer potential, derivatives containing the pyrimidine scaffold were tested against a range of cancer cell lines. Results indicated that certain modifications in the chemical structure led to improved cytotoxicity compared to traditional chemotherapeutic agents .

Comparative Analysis

To better understand the unique properties of this compound in relation to similar compounds, a comparison table is provided:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring + two methyl groups | Antibacterial, Anticancer |

| 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione | Lacks piperidine ring | Limited biological activity |

| 6-Piperidino-2,4(1H,3H)-pyrimidinedione | Lacks methyl groups | Varies; less potent |

Q & A

Q. What are the established synthetic routes for 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione, and what key reaction parameters influence yield?

Methodological Answer: The compound can be synthesized via a two-step approach starting from 6-amino-1,3-dimethyluracil derivatives. The first step involves alkylation or arylation at the 6-position using piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF). The second step cyclizes the intermediate into the pyrimidinedione core. Critical parameters include:

- Temperature : Optimal cyclization occurs at 80–100°C .

- Solvent : Polar aprotic solvents like DMF enhance reactivity .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

Yield optimization requires rigorous purification via column chromatography or recrystallization.

Q. What spectroscopic and crystallographic methods are employed to characterize the compound's structure?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm substitution patterns. The piperidino group shows characteristic methylene proton signals at δ 2.5–3.5 ppm, while the pyrimidinedione carbonyls appear as distinct peaks near δ 160–170 ppm in NMR .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. For example, the piperidino ring adopts a chair conformation, with intramolecular H-bonds stabilizing the structure .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood due to potential vapor release during heating .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of substituted pyrimidinediones?

Methodological Answer: Low yields often stem from incomplete cyclization or side reactions. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves purity by minimizing thermal degradation .

- Solvent Selection : Switching from DMF to acetonitrile reduces byproduct formation in sensitive reactions .

- Catalytic Systems : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in aryl-substituted analogs .

Statistical tools like Design of Experiments (DoE) can systematically identify optimal temperature/solvent combinations.

Q. What strategies are effective in resolving contradictory reports on the biological activity of structurally related pyrimidinediones?

Methodological Answer: Discrepancies may arise from differences in assay conditions or substituent effects. Mitigation approaches:

- Comparative Binding Assays : Use radiolabeled ligands (e.g., -labeled analogs) to quantify receptor affinity under standardized conditions .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., piperidino vs. benzylamino groups) to isolate key pharmacophores .

- Meta-Analysis : Cross-reference in vitro (e.g., enzyme inhibition) and in vivo data to contextualize bioavailability differences .

Q. What computational and experimental approaches are used to predict and validate the compound's interactions with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., serotonin or dopamine receptors). The piperidino group’s basic nitrogen is critical for binding pocket penetration .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to validate computational predictions .

- Mutagenesis Studies : Replace key amino acids in target proteins (e.g., Tyr³⁵⁶ in 5-HT₃ receptors) to confirm interaction hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.